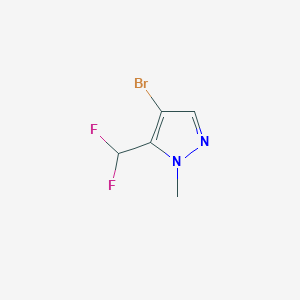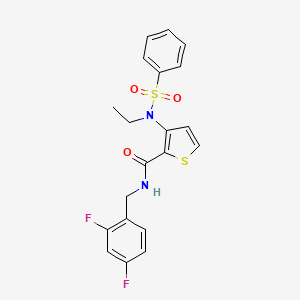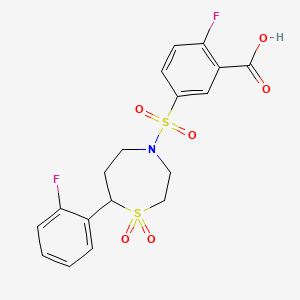
4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1451392-65-6 . It has a molecular weight of 196.98 and its IUPAC name is 4-bromo-3-(difluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.873±0.06 g/cm3 . The storage temperature is room temperature .Applications De Recherche Scientifique
Tautomerism and Structural Studies
Research by Trofimenko et al. (2007) delves into the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, emphasizing the impact of bromine substitution on tautomeric preferences in solid and solution states. This study is crucial for understanding the fundamental chemical behavior of brominated pyrazoles, which is essential for their application in material science and drug design (Trofimenko et al., 2007).
Catalysis and Synthesis
A significant application of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole derivatives is found in the field of catalysis. The copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, as described by Lu et al. (2019), showcases the compound's utility in synthesizing pyrazole derivatives with excellent regioselectivity and yields. This process is invaluable for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Lu et al., 2019).
Ligand Design for Metal Complexes
Ocansey et al. (2018) explored the use of pyrazole-containing compounds as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions. By modifying the substituents on the pyrazole ring, researchers can fine-tune the steric and electronic properties of metal complexes. This research opens up possibilities for designing more efficient catalysts for organic synthesis, with potential applications in the development of new drugs and materials (Ocansey et al., 2018).
Reactivity and Functionalization
The research by Schlosser et al. (2002) on the switchable reactivity of trifluoromethyl-substituted pyrazoles highlights the compound's versatility in organic synthesis. Depending on the reagents used, selective functionalization at different positions of the pyrazole ring can be achieved, enabling the synthesis of a wide range of derivatives. This study is significant for the development of new synthetic pathways in medicinal chemistry and material science (Schlosser et al., 2002).
Photophysical Properties
Stagni et al. (2008) investigated the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. The study reveals the potential of using bromo-containing pyrazoles in the design of photophysical devices, such as organic light-emitting diodes (OLEDs), through tunable emission properties (Stagni et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-(difluoromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSQUSCBZVJWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2925761.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)

![2-(4-fluorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2925767.png)
![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2925769.png)
![Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2925770.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B2925772.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
![3-ethyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2925778.png)
![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)
![5-Chloro-9-phenyl-7-hydrophthalazino[2,1-a]thiopheno[2,3-d]pyrimidin-8-one](/img/structure/B2925781.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate](/img/structure/B2925782.png)